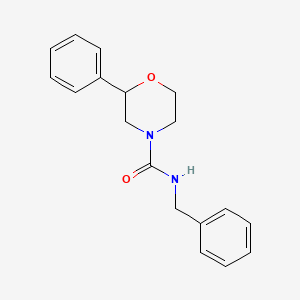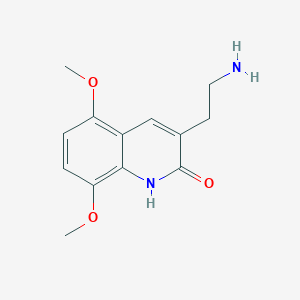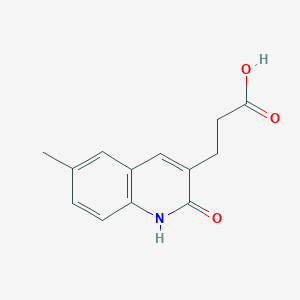![molecular formula C16H16ClN3O2 B6524619 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1017168-88-5](/img/structure/B6524619.png)
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a piperidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 4-Chlorophenyl Group: The pyridazine ring is then substituted with a 4-chlorophenyl group using a halogenation reaction.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Attachment of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid
- 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
Uniqueness
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyridazine and piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(19-18-14)20-9-1-2-12(10-20)16(21)22/h3-8,12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJWFYIUMPSFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6524540.png)
![2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol](/img/structure/B6524558.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline](/img/structure/B6524598.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)


